

ML283 Molecular Probe: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML283

Cat. No.: B10763839

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Introduction

ML283 is a potent and selective small molecule inhibitor of viral helicases, essential enzymes for the replication of numerous viruses. Initially identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 helicase, **ML283** has also demonstrated significant activity against the nsp13 helicase of SARS-CoV-2. Its ability to disrupt the unwinding of viral RNA, a critical step in the viral life cycle, makes it a valuable tool for studying viral replication and a potential starting point for the development of broad-spectrum antiviral therapeutics. This technical guide provides a comprehensive overview of **ML283**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for **ML283** and its analogs, providing insights into their potency, selectivity, and physicochemical properties.

Table 1: In Vitro Potency of ML283 Against Viral Helicases

Target Helicase	Assay Type	IC50 (μM)	Citation
HCV NS3 Helicase (genotype 1b, con1)	Helicase Assay	2.6 ± 1	[1]
HCV NS3 Helicase (genotype 2a, JFH1)	Helicase Assay	3.9 ± 1	[1]
SARS-CoV-2 nsp13 Helicase	Helicase Assay	Potent Inhibition	[2]

Table 2: ATPase Activity and Selectivity of ML283

Target	Assay Type	IC50 (μM)	Fold Selectivity (Helicase vs. ATPase)	Citation
HCV NS3 Helicase (genotype 1b, con1)	ATPase Assay	74 ± 7	>28-fold	[1]
E. coli SSB	Counter-screen	201 ± 119	77-fold vs. Helicase 2a	[1]
SYBR Green I stained DNA	Counter-screen	>100	>38-fold vs. Helicase 1b	

Table 3: Solubility and Potency of ML283 and Selected Analogs

Compound ID (CID)	Solubility (μM)	HCV NS3 Helicase IC50 (μM)	HCV NS3 ATPase IC50 (μM)	Citation
50930730 (ML283)	0.39	2.6 ± 1	74 ± 7	
49849293	4.5	2.7 ± 0.7	30 ± 6	
49849300	42.4	10 ± 2	194 ± 30	
49849294	0.4	5.2 ± 0.6	67 ± 30	
49849282	2.8	10 ± 3	50 ± 7	

Mechanism of Action

ML283 functions by inhibiting the RNA unwinding activity of viral helicases. Modeling studies suggest that **ML283** binds to the RNA binding cleft of the helicase enzyme. This binding event physically obstructs the passage of the RNA substrate, thereby preventing the separation of the double-stranded RNA intermediate that is crucial for viral replication. While **ML283** potentially inhibits the helicase's unwinding function, it has a significantly weaker effect on its ATPase activity, indicating a non-competitive or allosteric mode of inhibition with respect to ATP.

Experimental Methodologies

Molecular Beacon Helicase Assay (MBHA)

This is a fluorescence-based high-throughput screening assay used to measure the real-time unwinding of a nucleic acid duplex by a helicase.

Principle: A molecular beacon is a single-stranded oligonucleotide with a fluorophore on one end and a quencher on the other. In its free state, it forms a hairpin structure, bringing the fluorophore and quencher in close proximity and quenching the fluorescence. This beacon is annealed to a longer, complementary RNA or DNA strand, which linearizes the beacon and separates the fluorophore and quencher, resulting in a fluorescent signal. When a helicase unwinds this duplex, the beacon strand is released and refolds into its hairpin conformation, leading to a decrease in fluorescence. The rate of fluorescence decrease is proportional to the helicase activity.

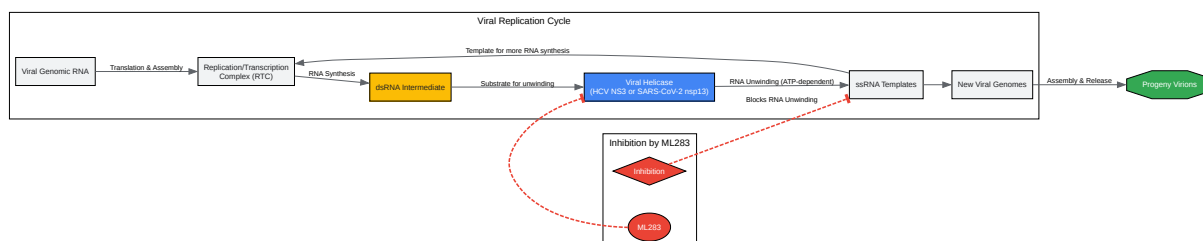
Detailed Protocol:

- Reagent Preparation:
 - Assay Buffer: 25 mM MOPS (pH 6.5), 1.25 mM MgCl₂, 50 μM DTT, 5 μg/mL BSA, 0.01% (v/v) Tween-20.
 - Molecular Beacon Substrate: A partially double-stranded nucleic acid substrate consisting of a longer unlabeled strand and a shorter strand labeled with a fluorophore (e.g., Cy5) at the 5' end and a quencher (e.g., Iowa Black RQ) at the 3' end. The final concentration in the assay is typically 5 nM.
 - Enzyme Solution: Purified viral helicase (e.g., HCV NS3 or SARS-CoV-2 nsp13) diluted in an appropriate buffer to a final concentration of 12.5 nM.
 - ATP Solution: 10 mM ATP in nuclease-free water. The final concentration in the assay is 1 mM.
 - Test Compound (**ML283**): Prepare a stock solution in DMSO and perform serial dilutions to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept constant across all wells (e.g., 5%).
- Assay Procedure (96-well or 384-well plate format):
 - Dispense the test compound (**ML283**) or DMSO (for controls) into the wells of the microplate.
 - Add the assay buffer containing the molecular beacon substrate to each well.
 - Add the enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for compound-enzyme interaction.
 - Initiate the reaction by adding the ATP solution to all wells.
 - Immediately begin monitoring the fluorescence intensity (e.g., excitation/emission wavelengths for Cy5 are ~649/670 nm) over time using a fluorescence plate reader. Readings are typically taken every 30-60 seconds for 20-30 minutes.

- Data Analysis:
 - The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
 - The percent inhibition for each concentration of **ML283** is calculated relative to the DMSO control.
 - The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

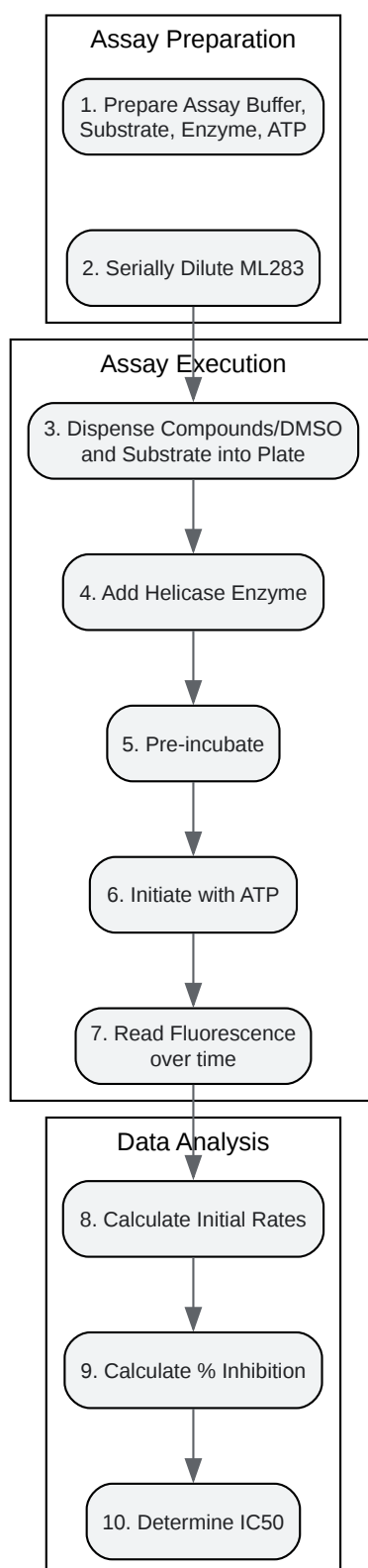
Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows related to **ML283**'s mechanism of action.



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Caption: Inhibition of Viral Replication by **ML283**.



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Caption: Molecular Beacon Helicase Assay Workflow.

Conclusion

ML283 is a well-characterized molecular probe that serves as a potent and selective inhibitor of viral helicases from HCV and SARS-CoV-2. Its mechanism of action, involving the direct obstruction of the RNA binding cleft, provides a clear rationale for its antiviral activity. The availability of robust in vitro assays, such as the molecular beacon helicase assay, allows for the detailed characterization of its inhibitory properties and the screening for novel analogs with improved potency and pharmacokinetic profiles. This technical guide provides the foundational information necessary for researchers to effectively utilize **ML283** in their studies of viral replication and as a scaffold for the development of future antiviral therapies.

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References

- 1. Table 10, Comparison of solubility and potency for ML283 and selected analogues - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 2. Analogs of NIH Molecular Probe ML283 Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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